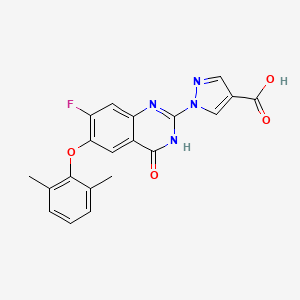
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a phenoxy group
Preparation Methods
The synthesis of 1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the quinazolinone core: This can be achieved by reacting 2-aminobenzamide with appropriate reagents to form the quinazolinone structure.
Introduction of the pyrazole ring: The pyrazole ring can be introduced through cyclization reactions involving hydrazine derivatives.
Attachment of the phenoxy group: The phenoxy group is usually introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring, depending on the reagents and conditions used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures.
Scientific Research Applications
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(6-(2,6-Dimethylphenoxy)-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(6-(2,6-Dimethylphenoxy)-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H15FN4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)-7-fluoro-4-oxo-3H-quinazolin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C20H15FN4O4/c1-10-4-3-5-11(2)17(10)29-16-6-13-15(7-14(16)21)23-20(24-18(13)26)25-9-12(8-22-25)19(27)28/h3-9H,1-2H3,(H,27,28)(H,23,24,26) |
InChI Key |
GXDKPOPOLNGUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=C3C(=C2)C(=O)NC(=N3)N4C=C(C=N4)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















